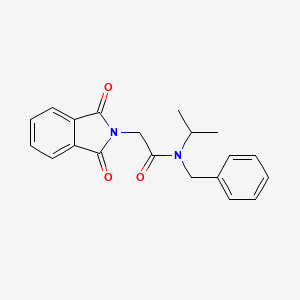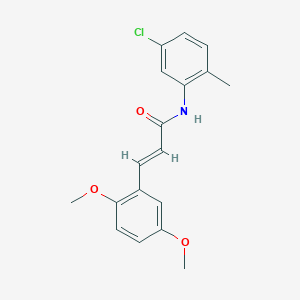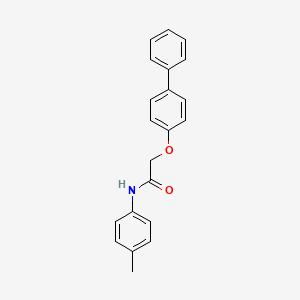
N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.10044231 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
One study presents a method for reductive ring opening of chromano-piperidine-fused isoxazolidines, leading to the formation of novel compounds such as 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide. This process involves reductive NO bond cleavage followed by tandem intramolecular rearrangements, highlighting the compound's potential as a versatile synthetic intermediate (Singh et al., 2017).
Another area of research focuses on the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives, showcasing the versatility of isoxazole-based compounds in chemical synthesis. These studies underline the importance of isoxazole moieties in designing compounds with potential biological activities (Martins et al., 2002).
Biological Activities and Applications
Research into the biological activities of isoxazole-containing compounds has led to the discovery of derivatives with potential therapeutic applications. For instance, arylisoxazole-chromenone carboxamides have been investigated for their inhibitory activity against cholinesterases, a target for Alzheimer's disease treatment. Compounds within this category showed potent inhibitory effects, indicating their potential as therapeutic agents for neurodegenerative diseases (Saeedi et al., 2020).
Moreover, the development of polyamides containing imidazole highlights the role of intramolecular hydrogen bonding and isomerism in polymer science. These materials exhibit good thermal stability and solubility in various solvents, suggesting applications in high-performance materials (Bouck et al., 1993).
Novel Compound Synthesis and Characterization
The synthesis and characterization of novel compounds, such as 5,6-dihydrobenzo[h]quinolines, through base-induced ring transformation demonstrate the ongoing exploration of N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide derivatives. These compounds are synthesized via innovative methods, contributing to the diversity of heterocyclic compounds with potential for further biological evaluation (Pratap & Ram, 2007).
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-10-7-11-3-1-2-4-12(11)18-9-10/h1-6,10H,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXYXJBNCVFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)
![4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)



![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![N-[(E)-benzylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5542327.png)
